molecular formula C7H8ClNOS B1430172 3-Chloro-2-methanesulfinylaniline CAS No. 1375471-66-1

3-Chloro-2-methanesulfinylaniline

Cat. No.: B1430172
CAS No.: 1375471-66-1
M. Wt: 189.66 g/mol
InChI Key: GTVNMFWKFIBXJM-UHFFFAOYSA-N
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Description

3-Chloro-2-methanesulfinylaniline is an organic compound with the molecular formula C7H8ClNOS. It is characterized by the presence of a chlorine atom, a methanesulfinyl group, and an aniline group on a benzene ring. This compound is of interest in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: . One common method is the reaction of 3-chloroaniline with methanesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods: In an industrial setting, the production of 3-Chloro-2-methanesulfinylaniline may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are carefully controlled to optimize the production efficiency.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-2-methanesulfinylaniline can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.

Major Products Formed:

  • Oxidation: The oxidation of this compound can yield chloroaniline derivatives.

  • Reduction: Reduction reactions can produce amines or other reduced forms of the compound.

  • Substitution: Substitution reactions can lead to the formation of various substituted aniline derivatives.

Scientific Research Applications

3-Chloro-2-methanesulfinylaniline has several scientific research applications across different fields:

  • Chemistry: It is used as a building block in the synthesis of more complex organic compounds.

  • Biology: The compound can be utilized in the study of biological systems and processes, particularly in the context of enzyme inhibition or activation.

  • Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-Chloro-2-methanesulfinylaniline exerts its effects involves its interaction with molecular targets and pathways. The presence of the methanesulfinyl group allows the compound to participate in redox reactions, while the aniline group can interact with biological macromolecules, such as enzymes and receptors.

Comparison with Similar Compounds

  • 2-Chloroaniline

  • 3-Chloroaniline

  • 4-Chloroaniline

  • Methanesulfinylaniline derivatives

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Properties

IUPAC Name

3-chloro-2-methylsulfinylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNOS/c1-11(10)7-5(8)3-2-4-6(7)9/h2-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTVNMFWKFIBXJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)C1=C(C=CC=C1Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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